N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine
Overview
Description
N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine: is an organic compound with the molecular formula C₉H₁₁N₃O₂ It is characterized by the presence of a nitropyridine ring and a dimethylamino group attached to an ethenamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine typically involves the reaction of 3-nitropyridine-4-carbaldehyde with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine can undergo oxidation reactions, where the nitro group can be converted to other functional groups such as nitroso or amino groups.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the nitro group can be replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.
Major Products:
Oxidation: Products may include nitroso or amino derivatives.
Reduction: The major product is the corresponding amino compound.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of nitro and amino groups on biological activity. It is also used in the development of fluorescent probes for imaging applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The dimethylamino group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N,N-Dimethyl-2-(3-aminopyridin-4-yl)ethenamine: Similar structure but with an amino group instead of a nitro group.
N,N-Dimethyl-2-(3-chloropyridin-4-yl)ethenamine: Similar structure but with a chlorine substituent instead of a nitro group.
N,N-Dimethyl-2-(3-bromopyridin-4-yl)ethenamine: Similar structure but with a bromine substituent instead of a nitro group.
Uniqueness: N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethenamine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can undergo various transformations, making the compound versatile for synthetic applications. Additionally, the combination of the nitro and dimethylamino groups can enhance the compound’s pharmacological properties, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
N,N-dimethyl-2-(3-nitropyridin-4-yl)ethenamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-11(2)6-4-8-3-5-10-7-9(8)12(13)14/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUSZTQRCCAPDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=NC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724384 | |
Record name | N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64679-69-2 | |
Record name | N,N-Dimethyl-2-(3-nitropyridin-4-yl)ethen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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